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Compound Name:
3-Cyclopentylazetidine

hydrochloride

CAS No.: 1803607-59-1

Cat. No.: B1458467

Get Quote

Executive Summary
The integration of a cyclopentyl group onto an azetidine ring represents a strategic "molecular

marriage" in modern medicinal chemistry. This scaffold combines the high ring strain and

conformational rigidity of the azetidine (lowering entropic penalties upon binding) with the

specific lipophilic bulk of the cyclopentyl moiety.

This guide analyzes the utility of this motif across three primary therapeutic axes: S1P1

receptor modulation (autoimmune disease), Glucokinase activation (Type 2 diabetes), and

Fluoroquinolone antibiotic potentiation. It provides actionable insights into Structure-Activity

Relationships (SAR) and validated synthetic protocols.

Structural & Physicochemical Rationale
The cyclopentyl-azetidine scaffold offers distinct advantages over flexible alkyl chains or larger

heterocycles:
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Feature Physicochemical Impact Biological Consequence

Azetidine Core

Lowers

compared to

pyrrolidine/piperidine (approx.

1-2 units).

Improves oral bioavailability

and CNS penetration by

reducing lysosomal trapping.

Cyclopentyl Group

Adds defined lipophilicity (

) and steric bulk without

aromatic planarity.

Fills hydrophobic pockets (e.g.,

S1P1 binding site) while

maintaining metabolic stability

superior to linear alkyl chains.

Vector Control

The 4-membered ring creates

distinct exit vectors (approx.

90° angles).

Allows precise orientation of

the cyclopentyl group relative

to pharmacophores (e.g.,

carboxylic acids or amides).

SAR Logic Visualization
The following diagram illustrates the medicinal chemistry logic driving the selection of this

scaffold.
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Figure 1: Medicinal chemistry logic evolving from flexible precursors to the rigidified

cyclopentyl-azetidine scaffold.

Key Therapeutic Applications[1][2][3][4]
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S1P1 Receptor Modulation (Autoimmune)
The sphingosine-1-phosphate receptor 1 (S1P1) is a critical target for multiple sclerosis (MS)

and ulcerative colitis.

Mechanism: S1P1 agonists cause receptor internalization, sequestering lymphocytes in

lymph nodes.

Role of Scaffold: Early candidates utilized flexible cyclopentyl-amino alcohols. To improve

pharmacokinetics, these were rigidified into azetidine-3-carboxylic acids. The cyclopentyl

group (or its bioisosteres like cyclohexyl) occupies a critical hydrophobic pocket within the

receptor, mimicking the lipophilic tail of the endogenous sphingosine ligand.

Key Insight: The azetidine core prevents the "floppiness" of the alkyl chain, increasing

potency (

often in low nM range) by reducing the entropy cost of binding.

Glucokinase Activators (Type 2 Diabetes)
Glucokinase (GK) activators lower blood glucose by increasing insulin secretion.

Case Study:RO0281675 and related analogs.

Structural Feature: These compounds often feature a 3-cyclopentyl-N-thiazolyl-propionamide

motif. While some variations use a linear chain, the cyclopentyl substitution provides a

superior fit in the GK allosteric site.

Bioactivity: The cyclopentyl group interacts with a specific hydrophobic sub-pocket,

enhancing the

of the enzyme. Azetidine-linked derivatives have been synthesized to modulate the solubility
and metabolic clearance of these lipophilic activators.

Antibacterial Fluoroquinolone Hybrids
Resistance to fluoroquinolones has necessitated modification of the C-7 position.
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Specific Compound: 7-[N'-(1-Cyclopentyl-azetidine-3-carbonyl)-N-methyl-hydrazino]-

fluoroquinolone derivatives.[1]

Activity: The 1-cyclopentyl-azetidine-3-carboxylic acid moiety serves as a novel C-7

substituent.

Outcome: These derivatives show enhanced activity against MRSA and E. coli compared to

parent compounds. The basic nitrogen of the azetidine, modulated by the cyclopentyl group,

influences cell permeability and efflux pump susceptibility.

Experimental Protocols
Synthesis of N-Cyclopentyl Azetidine
Source: Adapted from Arkivoc 2022, v, 87-97 (Kaabi et al.)[2]

Objective: Efficient synthesis of N-cyclopentyl azetidine from 1,2-amino alcohols via a one-pot

cyclization.

Reagents:

1,2-Amino alcohol precursor[2]

Methanesulfonyl chloride (MsCl)

Triethylamine (

)

Dichloromethane (DCM)

Cyclopentanone (for reductive amination route) or Cyclopentyl bromide

Workflow Diagram:
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Figure 2: Synthetic pathway for accessing the N-cyclopentyl azetidine core.

Step-by-Step Protocol:

Activation: Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM under

. Cool to -50°C. Add

(2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[2]

Cyclization: Allow the mixture to warm to room temperature (RT) and reflux for 12-24 hours.

The intermediate mesylate undergoes intramolecular displacement by the amine to form the

azetidine ring.
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Functionalization: If the nitrogen is unsubstituted, perform reductive amination: Treat the

azetidine (1.0 equiv) with cyclopentanone (1.2 equiv) and

(1.5 equiv) in DCE/AcOH.

Workup: Quench with saturated

, extract with DCM, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

Biological Assay: S1P1 Receptor Internalization
Objective: Measure the potency of the cyclopentyl-azetidine analog in inducing S1P1 receptor

internalization (functional agonism).

Cell Line: CHO cells stably expressing GFP-tagged human S1P1.

Seeding: Plate cells in 384-well optical bottom plates (5,000 cells/well) in assay media.

Incubate overnight.

Treatment: Add serially diluted test compounds (cyclopentyl-azetidine derivatives) using an

acoustic dispenser (e.g., Echo).

Incubation: Incubate for 1 hour at 37°C.

Fixation: Fix cells with 4% paraformaldehyde/PBS for 20 mins.

Imaging: Image using a high-content screening system (e.g., Opera Phenix).

Analysis: Quantify GFP granularity or membrane-to-cytosol ratio. Agonists will cause GFP to

move from the membrane (smooth) to endosomes (granular).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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